molecular formula C13H24O5S B1379850 S-acetyl-PEG2-t-butyl ester CAS No. 1820641-93-7

S-acetyl-PEG2-t-butyl ester

Cat. No.: B1379850
CAS No.: 1820641-93-7
M. Wt: 292.39 g/mol
InChI Key: DSBKYHJZFUGMFX-UHFFFAOYSA-N
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Description

S-acetyl-PEG2-t-butyl ester: is a polyethylene glycol (PEG) linker containing a sulfur acetyl group and a t-butyl ester. It is primarily used in biochemical research, particularly in the field of proteomics. The compound has the molecular formula C13H24O5S and a molecular weight of 292.39 .

Mechanism of Action

Target of Action

S-acetyl-PEG2-t-butyl ester is a PEG linker . The primary targets of this compound are molecules that require increased water solubility in aqueous media .

Mode of Action

The compound contains a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions . These transformations allow the compound to interact with its targets and increase their water solubility .

Biochemical Pathways

It’s known that the compound plays a role in increasing the water solubility of other compounds in aqueous media , which could influence various biochemical pathways where these target molecules are involved.

Pharmacokinetics

The hydrophilic peg linker in the compound is known to increase the water solubility of compounds in aqueous media , which could potentially impact the absorption and distribution of these compounds in the body.

Result of Action

The primary result of the action of this compound is the increased water solubility of target compounds in aqueous media . This could potentially enhance the effectiveness of these compounds by improving their distribution and interaction within the body.

Action Environment

The action of this compound, specifically the deprotection of the sulfur acetyl group and the removal of the t-butyl ester, is influenced by acidic conditions . Therefore, the pH of the environment could potentially impact the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

S-acetyl-PEG2-t-butyl ester plays a significant role in biochemical reactions, particularly in the field of proteomics research. The compound interacts with various enzymes, proteins, and other biomolecules. The sulfur acetyl group can be deprotected to form a thiol group, which can then interact with cysteine residues in proteins, forming stable thioether bonds. This interaction is crucial for the modification and labeling of proteins, enabling researchers to study protein functions and interactions in greater detail .

Cellular Effects

This compound influences various cellular processes by modifying proteins and other biomolecules. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. By forming stable thioether bonds with cysteine residues in proteins, this compound can alter protein function and localization, leading to changes in cell signaling and gene expression. Additionally, the increased water solubility provided by the PEG linker can enhance the cellular uptake and distribution of modified compounds .

Molecular Mechanism

The molecular mechanism of this compound involves the deprotection of the sulfur acetyl group to form a thiol group, which can then interact with cysteine residues in proteins. This interaction results in the formation of stable thioether bonds, modifying the target proteins. The t-butyl ester group can be removed under acidic conditions, further enhancing the compound’s reactivity. These modifications can lead to changes in protein function, enzyme inhibition or activation, and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein modification and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including cellular stress and apoptosis. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases, which cleave the t-butyl ester group, and by thiolases, which deprotect the sulfur acetyl group to form a thiol. These metabolic processes can affect the compound’s stability, reactivity, and overall efficacy in biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG linker increases the compound’s water solubility, facilitating its uptake and distribution in aqueous environments. Additionally, the thiol group formed after deprotection can interact with various cellular components, influencing the compound’s localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily due to its interactions with target proteins and post-translational modifications. The compound can be directed to specific cellular compartments or organelles through targeting signals or modifications, such as the formation of thioether bonds with cysteine residues. These interactions can affect the compound’s activity and function within the cell .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

tert-butyl 3-[2-(2-acetylsulfanylethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5S/c1-11(14)19-10-9-17-8-7-16-6-5-12(15)18-13(2,3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBKYHJZFUGMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176950
Record name 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820641-93-7
Record name 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820641-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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